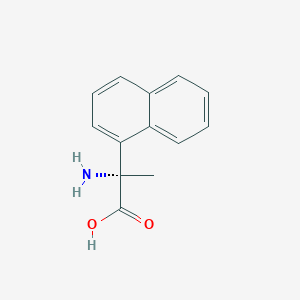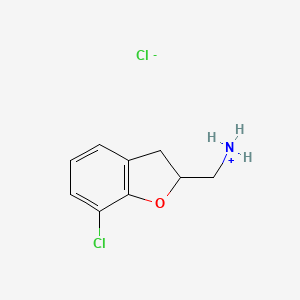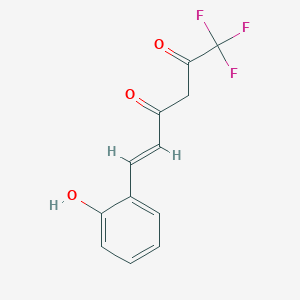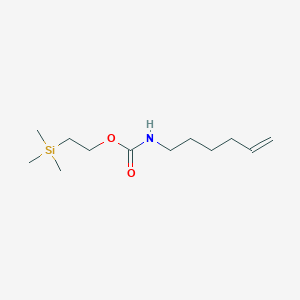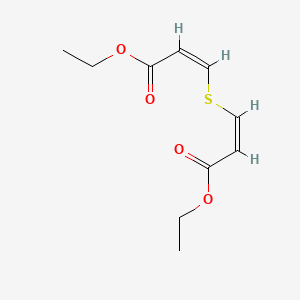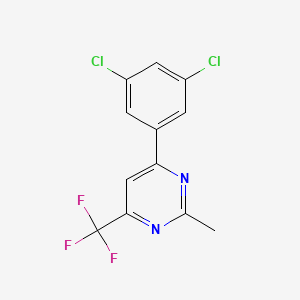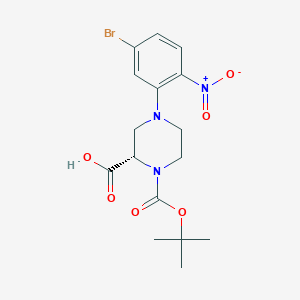
(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated nitrophenyl group and a tert-butoxy-carbonyl protected carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Brominated Nitrophenyl Group: This step involves the nitration of a brominated benzene derivative, followed by coupling with the piperazine ring.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxy-carbonyl chloride under basic conditions to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The tert-butoxy-carbonyl group can be removed using acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Deprotection: Formation of the free carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(5-Bromo-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl protection.
(S)-4-(5-Chloro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Substitutes bromine with chlorine.
(S)-4-(5-Bromo-2-aminophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of the brominated nitrophenyl group and the tert-butoxy-carbonyl protected carboxylic acid in (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C16H20BrN3O6 |
|---|---|
Peso molecular |
430.25 g/mol |
Nombre IUPAC |
(2S)-4-(5-bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-8-10(17)4-5-11(12)20(24)25/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
Clave InChI |
JKFYPZMROOQTGG-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


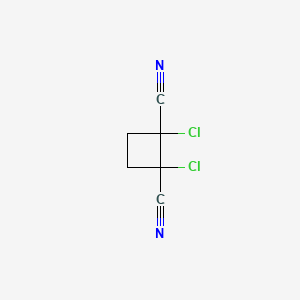

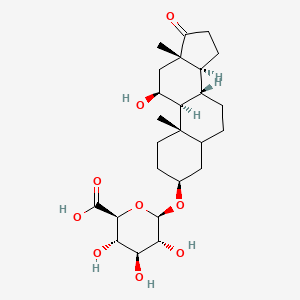
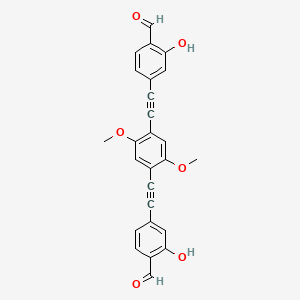

![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
